molecular formula C21H34O11 B151126 Valerosidate CAS No. 29505-31-5

Valerosidate

Cat. No. B151126
CAS RN: 29505-31-5
M. Wt: 462.5 g/mol
InChI Key: LANCLZFYVLANQS-RHMPUOGUSA-N
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Description

Synthesis Analysis

Valerosidate has been found to transform into a compound called 8,9-didehydro-7-hydroxydolichodial (DHD) through a process of thermal hydrolysis . This transformation occurs when this compound is subjected to heat, indicating that its structure can change under certain conditions .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a chemical formula of C₂₁H₃₄O₁₁ . The structure analysis of such compounds often involves techniques such as voltammetry, in situ spectroelectrochemistry, and scanning electrochemical microscopy .

Scientific Research Applications

Isolation and Characterization

Valerosidate has been isolated and characterized from various plant sources. In 2005, Chen Ye-gao isolated this compound and other compounds from Valeriana jatamansi roots, highlighting the importance of spectroscopic analysis in identifying plant constituents (Chen Ye-gao, 2005).

Structural Elucidation

This compound's structure was elucidated in studies involving other iridoid glucosides. For instance, Uesato et al. (1987) isolated this compound from Patrinia gibbosa and determined its structure using spectroscopic and X-ray crystallographic studies (Uesato et al., 1987).

Medicinal Plant Research

This compound is found in medicinal plants like Valeriana officinalis, commonly used in traditional medicine for treating sleep disorders. Research on Valeriana dioscoridis aerial parts' extracts in 2020 revealed various phytochemicals with antioxidant and enzyme inhibitory activities, emphasizing the potential of this compound-containing plants in herbal medicine (Sarikurkcu et al., 2020).

Stress Tolerance in Medicinal Plants

In 2020, Amanifar and Toghranegar studied the efficiency of arbuscular mycorrhiza in enhancing tolerance of Valeriana officinalis under salinity stress and its impact on bioactive compounds production, such as valerenic acid, highlighting the role of this compound in plant stress responses (Amanifar & Toghranegar, 2020).

Neuroprotective Effects

Valeriana officinalis, containing this compound, demonstrated protective effects against rotenone-induced toxicity in Drosophila melanogaster, a model for studying movement disorders like Parkinson's disease. This 2013 study by Sudati et al. indicates potential therapeutic applications of this compound in neurodegenerative diseases (Sudati et al., 2013).

Antioxidant Defence in Drought Stress

Mustafavi et al. (2016) investigated the effects of polyamines on antioxidant defence and essential oil production in Valeriana officinalis under drought stress, further emphasizing the importance of this compound in plant response to environmental stress (Mustafavi et al., 2016).

Structure-Antioxidant Activity Relationships

Wang et al. (2017) explored the structure-antioxidant activity relationships of iridoid valepotriates, including this compound, in Valeriana jatamansi. This study contributes to understanding the mechanisms underlying the antioxidant activities of these compounds (Wang et al., 2017).

Mechanism of Action

Target of Action

Valerosidate is a natural product from Valeriana jatamansi . The exact primary targets of this compound are not well-documented in the literature. More research is needed to identify the specific molecular targets of this compound.

Mode of Action

It has been suggested that this compound may have potential anti-cancer properties

Biochemical Pathways

It is known that this compound is a heat-generated compound derived from a natural compound present in Patrinia villosa . More research is needed to understand the biochemical pathways affected by this compound and their downstream effects.

Result of Action

This compound has been found to exhibit inhibitory effects on cell viability in colon cancer cells . It has been reported that this compound reduced cell viability in HCT116 cells, with an IC50 value at 22.2 ± 1.1 μM . Moreover, this compound suppressed cell migration in HCT116 cells . These findings suggest that this compound may have potential anti-cancer properties.

Action Environment

It is known that environmental factors can influence the action of various compounds through mechanisms such as altering dna methylation, which can shape gene expression and subsequent health outcomes . More research is needed to understand how environmental factors influence the action, efficacy, and stability of this compound.

properties

IUPAC Name

[(1S,4aS,6S,7S,7aS)-6,7-dihydroxy-7-methyl-4-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl] 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O11/c1-9(2)4-14(24)32-19-15-11(5-13(23)21(15,3)28)10(7-29-19)8-30-20-18(27)17(26)16(25)12(6-22)31-20/h7,9,11-13,15-20,22-23,25-28H,4-6,8H2,1-3H3/t11-,12-,13+,15-,16-,17+,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANCLZFYVLANQS-RHMPUOGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(CC(C2(C)O)O)C(=CO1)COC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)O[C@H]1[C@H]2[C@H](C[C@@H]([C@@]2(C)O)O)C(=CO1)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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